

Selectivity profile of I-BET762 against different bromodomain families

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Compound of Interest

Compound Name: Bromodomain inhibitor-9

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I-BET762: A Comparative Guide to its Bromodomain Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

I-BET762 (also known as Molibresib or GSK525762A) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This guide provides a comprehensive comparison of I-BET762's selectivity profile against different bromodomain families, supported by experimental data and detailed methodologies for key assays.

Selectivity Profile of I-BET762

I-BET762 is characterized as a pan-BET inhibitor, demonstrating high affinity for the bromodomains of BRD2, BRD3, and BRD4.[1] It competitively binds to the acetyl-lysine binding pockets of these proteins, effectively displacing them from chromatin and thereby modulating gene expression.[1][3][4] This mechanism underlies its therapeutic potential in oncology and inflammatory diseases.[2][5]

Quantitative Binding and Inhibitory Activity

The potency of I-BET762 against the BET family is well-documented with low nanomolar IC50 and Kd values. While comprehensive selectivity data across a broad panel of non-BET



bromodomains for I-BET762 is not as widely published as for other inhibitors, its high selectivity for the BET family over other bromodomain-containing proteins has been noted.[3]

Below is a summary of the available quantitative data for I-BET762 and a comparison with other well-characterized BET inhibitors, JQ1 and PFI-1.

Table 1: I-BET762 Selectivity Profile against BET Family Bromodomains

Target	Assay Type	I-BET762 IC50 (nM)	I-BET762 Kd (nM)
BRD2	FRET	32.5 - 42.5	50.5 - 61.3
BRD3	FRET	32.5 - 42.5	50.5 - 61.3
BRD4	FRET	32.5 - 42.5	50.5 - 61.3
BET Family	Cell-free assay	~35	Not Reported

Data sourced from multiple studies.[1][3][5]

Table 2: Comparative Selectivity of BET Inhibitors Against a Broader Bromodomain Panel



Bromodomain Target	I-BET762 IC50 (nM)	JQ1 IC50 (nM)	PFI-1 IC50 (nM)
BRD2 (BD1)	Data Not Available	77	220
BRD2 (BD2)	Data Not Available	33	98
BRD3 (BD1)	Data Not Available	Data Not Available	Data Not Available
BRD3 (BD2)	Data Not Available	Data Not Available	Data Not Available
BRD4 (BD1)	Data Not Available	77	220
BRD4 (BD2)	Data Not Available	33	98
BRDT (BD1)	Data Not Available	Data Not Available	Data Not Available
CREBBP	>10,000 (low affinity)	>10,000	~11,000 (Kd)
EP300	Data Not Available	Data Not Available	Low affinity (∆Tm)
BRD9	Data Not Available	>10,000	Data Not Available
ATAD2	Data Not Available	>10,000	Data Not Available

Note: Comprehensive public data on the selectivity of I-BET762 against non-BET bromodomains is limited. The table reflects available data for comparison. JQ1 and PFI-1 data are included to provide a broader context of BET inhibitor selectivity.[6][7][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the selectivity and potency of bromodomain inhibitors.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based proximity assay is commonly used for high-throughput screening and to determine the IC50 values of inhibitors.



Principle: The assay measures the disruption of the interaction between a bromodomain-containing protein and an acetylated histone peptide. A donor bead is conjugated to one binding partner (e.g., streptavidin-coated donor bead binding to a biotinylated histone peptide), and an acceptor bead is conjugated to the other (e.g., nickel-chelate acceptor bead binding to a His-tagged bromodomain). When the two beads are in close proximity due to the protein-peptide interaction, excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to the acceptor bead, resulting in a light emission at 520-620 nm. An inhibitor that disrupts this interaction will cause a decrease in the AlphaScreen signal.

Detailed Protocol:

- Reagent Preparation:
 - Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
 - Dilute the His-tagged bromodomain protein and the biotinylated acetylated histone peptide to the desired concentrations in the assay buffer.
 - Prepare serial dilutions of the test inhibitor (e.g., I-BET762) in DMSO and then dilute further in the assay buffer.
- Assay Procedure (384-well plate format):
 - Add 5 µL of the diluted bromodomain protein to each well.
 - Add 5 μL of the serially diluted inhibitor or DMSO (as a control).
 - Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
 - Add 5 μL of the diluted biotinylated histone peptide to initiate the binding reaction.
 - Incubate for 60 minutes at room temperature.
 - \circ In subdued light, add 5 μL of a mixture containing streptavidin-donor beads and nickel-chelate acceptor beads.
 - Seal the plate and incubate in the dark at room temperature for 60 minutes.



- Data Acquisition and Analysis:
 - Read the plate using an AlphaScreen-capable plate reader.
 - The IC50 values are calculated by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binding.

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (bromodomain protein) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.

Detailed Protocol:

- Sample Preparation:
 - Dialyze both the bromodomain protein and the inhibitor into the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to minimize heats of dilution.
 - Determine the accurate concentrations of the protein and inhibitor solutions.
 - Degas the solutions to prevent air bubbles in the calorimeter.
- ITC Experiment:
 - \circ Load the bromodomain protein solution (e.g., 20-50 μ M) into the sample cell of the calorimeter.
 - \circ Load the inhibitor solution (e.g., 200-500 μ M, typically 10-fold higher concentration than the protein) into the injection syringe.



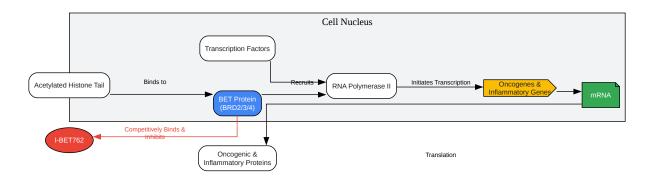
- \circ Set the experimental parameters, including the cell temperature, injection volume (e.g., 2 μ L), and spacing between injections.
- Perform an initial injection of a small volume to avoid artifacts from syringe placement, followed by a series of injections (e.g., 20-30) to achieve saturation.

Data Analysis:

- The raw data consists of a series of heat-flow peaks corresponding to each injection.
- Integrate the area under each peak to determine the heat change per injection.
- Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
- \circ Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, Δ H, and stoichiometry (n) of the interaction.

Visualizations

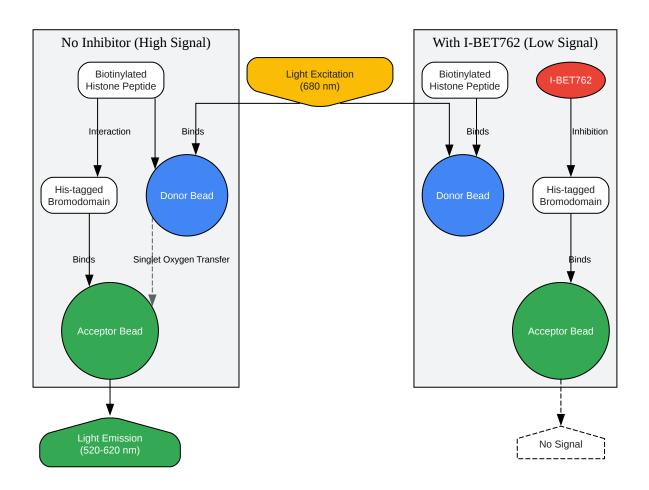
The following diagrams illustrate the mechanism of action of BET inhibitors and a typical experimental workflow.



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Caption: Mechanism of action of I-BET762 in inhibiting gene transcription.



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Caption: Workflow of the AlphaScreen assay for inhibitor screening.

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